(5Z)-5-{[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound “(5Z)-5-{[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include substituted phenylhydrazines, thioamides, and aldehydes. The key steps could involve:
Formation of the pyrazole ring: This can be achieved by reacting substituted phenylhydrazines with α,β-unsaturated carbonyl compounds.
Thiazole ring formation: This step might involve the cyclization of thioamides with α-haloketones.
Final assembly: The final step could involve the condensation of the intermediate compounds to form the desired thiazolo[3,2-b][1,2,4]triazole structure.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This might involve the use of high-throughput screening techniques and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride could be used.
Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential as a bioactive molecule. It could be tested for various biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored as a potential drug candidate. Its structure might allow it to interact with specific biological targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazoles: These compounds share a similar core structure and might exhibit similar biological activities.
Pyrazoles: Compounds with a pyrazole ring might have comparable properties and applications.
Phenylhydrazines: These compounds are often used as starting materials in the synthesis of similar molecules.
Uniqueness
The uniqueness of the compound lies in its specific substitution pattern and the combination of functional groups. This might confer unique biological activities or chemical reactivity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C28H20FN5O2S |
---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3-fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C28H20FN5O2S/c1-17-7-6-8-19(13-17)26-30-28-34(32-26)27(35)24(37-28)15-20-16-33(21-9-4-3-5-10-21)31-25(20)18-11-12-23(36-2)22(29)14-18/h3-16H,1-2H3/b24-15- |
InChI Key |
BLPFKMZSIOWWAP-IWIPYMOSSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC(=C(C=C5)OC)F)C6=CC=CC=C6)/SC3=N2 |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC(=C(C=C5)OC)F)C6=CC=CC=C6)SC3=N2 |
Origin of Product |
United States |
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